molecular formula C23H24O6 B3656057 ethyl {[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

ethyl {[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B3656057
M. Wt: 396.4 g/mol
InChI Key: MUHKAMSHBVPWAH-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are known for their distinctive odors and are commonly used in food flavorings and perfumes .


Synthesis Analysis

Esters are typically formed by condensation of an acid and an alcohol with the elimination of a molecule of water . This process is known as esterification .


Molecular Structure Analysis

The molecular structure of esters involves a carbonyl center, which consists of a carbon atom double-bonded to an oxygen atom . The carbonyl center is also single-bonded to another oxygen atom, which is then bonded to an organic group .


Chemical Reactions Analysis

Esters can participate in a variety of chemical reactions, including hydrolysis, reduction, and transesterification . Hydrolysis, in particular, is a common reaction for esters, where they are split into an acid and an alcohol in the presence of water .


Physical and Chemical Properties Analysis

The physical and chemical properties of esters depend on their molecular structure . Some common properties of esters include a sweet smell, low melting points, and the ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action of esters largely depends on their specific structure and the environment in which they are found . For example, in biological systems, some esters serve as important cellular messengers .

Safety and Hazards

The safety and hazards associated with esters also depend on their specific structure . Some esters are relatively harmless and are used in food flavorings, while others can be harmful if ingested or come into contact with the skin .

Future Directions

The future directions of research into esters could involve exploring their potential uses in various industries . For example, due to their pleasant smells, esters are often used in the production of perfumes and food flavorings .

Properties

IUPAC Name

ethyl 2-[2-methyl-4-oxo-3-(4-propan-2-ylphenoxy)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-5-26-21(24)13-27-18-10-11-19-20(12-18)28-15(4)23(22(19)25)29-17-8-6-16(7-9-17)14(2)3/h6-12,14H,5,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHKAMSHBVPWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl {[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
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ethyl {[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
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ethyl {[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
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ethyl {[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Reactant of Route 5
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ethyl {[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
Reactant of Route 6
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ethyl {[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate

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